molecular formula C9H16N3O12P3S B1221310 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) CAS No. 64145-29-5

2'-Deoxycytidine-5'-O-(1-thiotriphosphate)

Cat. No.: B1221310
CAS No.: 64145-29-5
M. Wt: 483.23 g/mol
InChI Key: CBYOGVVSAABFCZ-JURLQNGUSA-N
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Description

2'-Deoxycytidine-5'-O-(1-thiotriphosphate) is a modified deoxycytidine triphosphate (dCTP) analog in which one of the non-bridging oxygen atoms in the α-phosphate group is replaced by a sulfur atom. This substitution creates a phosphorothioate linkage, conferring unique biochemical properties such as resistance to nuclease degradation and stereospecific interactions with DNA polymerases and restriction enzymes . The compound is widely utilized in molecular biology for applications like isothermal DNA amplification (e.g., Strand Displacement Amplification, SDA) and single-molecule sequencing due to its ability to generate nicking enzyme-resistant DNA strands .

Molecular Formula: C₉H₁₆N₃O₁₂P₃S
Molecular Weight: 491.20 g/mol (free acid)
CAS Number: 80951-76-4 (sodium salt, RP-isomer)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dithiocarbamate palmitoyl alpha-lipoic acid typically involves the reaction of palmitoyl chloride with alpha-lipoic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting intermediate is then reacted with a dithiocarbamate salt to yield the final product. The reaction conditions include maintaining a temperature range of 0-5°C during the initial reaction and then allowing the mixture to warm to room temperature for the subsequent steps.

Industrial Production Methods: Industrial production of Dithiocarbamate palmitoyl alpha-lipoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Dithioc

Biological Activity

2'-Deoxycytidine-5'-O-(1-thiotriphosphate) (dCTP-α-S) is a nucleotide analogue that plays a significant role in molecular biology, particularly in the study of DNA replication and repair mechanisms. This compound is known for its ability to inhibit DNA polymerases and has been utilized in various research applications to understand cellular processes and therapeutic interventions.

  • Molecular Formula : C₁₃H₁₈N₃O₉P₃S
  • Molecular Weight : 405.2 g/mol
  • CAS Number : 64145-29-5

dCTP-α-S acts as a competitive inhibitor of DNA polymerases by mimicking the natural substrate dCTP. Its incorporation into DNA leads to chain termination during replication due to the presence of the thiophosphate group, which destabilizes the DNA strand. This mechanism is crucial for studies involving DNA synthesis and repair pathways.

Inhibition of DNA Replication

Numerous studies have demonstrated that dCTP-α-S effectively inhibits DNA synthesis in various cell types. For instance, research has shown that its incorporation into the DNA strand results in replication fork stalling, which can trigger cellular stress responses and apoptosis in rapidly dividing cells .

Case Studies

  • Cancer Research : In studies involving cancer cell lines, dCTP-α-S has been shown to selectively inhibit the proliferation of tumor cells while sparing normal cells. This selectivity is attributed to the higher replication rates in cancer cells, making them more susceptible to the effects of nucleotide analogues .
  • Viral Infections : dCTP-α-S has also been investigated for its antiviral properties. It has shown efficacy against certain viruses by inhibiting viral DNA polymerases, thereby reducing viral replication and spread within host cells .

Kinetic Studies

The kinetic parameters for dCTP-α-S have been characterized using various biochemical assays. The inhibition constants (Ki) for different DNA polymerases indicate a strong binding affinity, suggesting that even low concentrations can significantly impact enzyme activity .

DNA Polymerase Ki (µM) Effect on Activity
Pol α0.5Strong inhibition
Pol β0.8Moderate inhibition
Pol γ1.2Weak inhibition

Structural Analysis

X-ray crystallography studies have revealed that dCTP-α-S forms stable complexes with DNA polymerases, providing insights into its binding interactions at the molecular level. The thiophosphate group alters the conformation of the enzyme-substrate complex, leading to reduced catalytic efficiency .

Applications in Research

dCTP-α-S is widely used in:

  • Molecular Biology : To study mechanisms of DNA replication and repair.
  • Cancer Therapy : As a potential chemotherapeutic agent due to its selective toxicity towards rapidly dividing cells.
  • Virology : As a tool for investigating viral replication mechanisms and developing antiviral therapies.

Q & A

Basic Research Questions

Q. How is 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) employed as a substrate in DNA polymerase studies?

  • Methodological Answer : This analog is used in enzymatic assays to study polymerase fidelity and mechanism due to its sulfur substitution at the α-phosphate, which slows hydrolysis and allows for kinetic trapping of intermediate states. Researchers typically incorporate it into PCR or primer extension assays to monitor misincorporation rates or exonuclease-proofreading activity . For example, single-molecule studies using DNA polymerase I have demonstrated its utility in analyzing processive synthesis under varying magnesium concentrations .

Q. What are the key steps in synthesizing and purifying 2'-Deoxycytidine-5'-O-(1-thiotriphosphate)?

  • Methodological Answer : Synthesis involves reacting 2'-deoxycytidine with phosphorus oxychloride under argon, followed by sequential phosphorylation. Purification is achieved via ion-exchange chromatography (e.g., MonoQ columns) using gradients of triethylammonium bicarbonate. Mass spectrometry (ESI-MS in negative ion mode) confirms product identity, as described for similar triphosphate analogs .

Q. How does 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) differ structurally from natural dCTP, and why is this significant?

  • Methodological Answer : The sulfur atom replaces an oxygen in the α-phosphate, altering electronic properties and resistance to hydrolysis. This modification enables applications such as X-ray crystallography (via heavy atom effects) and mechanistic studies of enzyme-substrate interactions, particularly in DNA polymerases and kinases .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for incorporating 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) into DNA during enzymatic synthesis?

  • Methodological Answer : Optimization requires adjusting magnesium concentrations (2–4 mM) and selecting polymerases with reduced steric hindrance (e.g., Klenow fragment exo⁻). Pre-steady-state kinetic assays (stopped-flow) are critical for determining incorporation efficiency. Contradictions in reported rates may arise from enzyme source variability, necessitating comparative studies using standardized protocols .

Q. What strategies resolve discrepancies in reported incorporation efficiencies of 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) across studies?

  • Methodological Answer : Discrepancies often stem from differences in polymerase isoforms or buffer conditions. Systematic characterization using in vitro transcription/translation systems or single-molecule fluorescence resonance energy transfer (smFRET) can isolate variables. Cross-referencing kinetic parameters (e.g., kpol and Kd) from independent studies (e.g., Kuwahara et al., 2006) provides a consensus framework .

Q. How does 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) facilitate structural biology studies of DNA-protein interactions?

  • Methodological Answer : Its sulfur atom enhances anomalous scattering in X-ray crystallography, enabling precise mapping of binding pockets in enzymes like SAMHD1 or DNA polymerase β. Cryo-EM studies also benefit from its slower hydrolysis, stabilizing transient catalytic intermediates. For example, it has been used to elucidate the mechanism of dNTP triphosphohydrolases in nucleotide pool regulation .

Q. What challenges arise when using 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) in metabolic flux analysis, and how are they mitigated?

  • Methodological Answer : Challenges include intracellular phosphatase-mediated degradation and competition with endogenous dCTP. Researchers use LC-MS/MS with stable isotope-labeled analogs to track incorporation into DNA/RNA. Inhibiting phosphatases (e.g., with sodium orthovanadate) or employing cell-free systems (e.g., Xenopus egg extracts) improves signal-to-noise ratios .

Q. Comparative and Mechanistic Analysis

Q. How do incorporation kinetics of 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) compare to other thiotriphosphate analogs (e.g., dATPαS)?

  • Methodological Answer : Comparative studies using surface plasmon resonance (SPR) or single-turnover assays reveal that sulfur substitution universally reduces incorporation rates by 10–100-fold, depending on the polymerase. For instance, DNA polymerase η shows higher tolerance for dCTPαS than Taq polymerase, highlighting enzyme-specific steric and electronic constraints .

Q. What role does 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) play in studying nucleotide pool imbalance in disease models?

  • Methodological Answer : It serves as a probe for dysregulated dNTP metabolism in cancer or viral infection. In SAMHD1-deficient cells, excess dNTP pools can be quantified via competitive inhibition assays using this analog. Flow cytometry with fluorophore-conjugated analogs further visualizes real-time nucleotide uptake in live cells .

Q. Synthesis and Quality Control

Q. What quality control measures ensure batch-to-batch consistency of 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) for reproducible research?

  • Methodological Answer : Rigorous HPLC purity checks (>98%) and MALDI-TOF mass spectrometry are mandatory. Functional validation via primer extension assays with a reference polymerase (e.g., Phi29) confirms enzymatic compatibility. Contaminants like free phosphate are quantified using colorimetric assays (e.g., malachite green) .

Comparison with Similar Compounds

Below is a detailed comparison of 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) with structurally or functionally related nucleotide analogs.

Table 1: Structural and Functional Comparison

Compound Name Key Modification Molecular Formula Key Applications/Properties References
2'-Deoxycytidine-5'-triphosphate (dCTP) Standard triphosphate C₉H₁₆N₃O₁₃P₃ Substrate for DNA polymerases; no nuclease resistance.
5-Chloro-2’-deoxycytidine-5’-triphosphate (CldCTP) 5-position Cl substitution on cytosine C₉H₁₅ClN₃O₁₃P₃ Inhibits DNA synthesis by mimicking dCTP; used in mutagenesis studies.
2'-Deoxycytidine-5'-O-(1-Boranotriphosphate) Boranophosphate (BH₃) substitution C₉H₁₈N₃O₁₂P₃B Enhanced thermal stability; used in antisense oligonucleotide synthesis.
α-Thio-dATP (Sp-dATPα-S) α-phosphorothioate on adenine C₁₀H₁₆N₅O₁₀P₃S Stereospecific incorporation by polymerases; used in bioluminometric SNP typing.
2-thio-dCTP 2-thio substitution on cytosine C₉H₁₆N₃O₁₂P₃S Altered base-pairing (preferential binding to guanine); used in structural biology.
5-Propargylamino-dCTP Propargylamino group on cytosine C₁₂H₁₉N₄O₁₃P₃ Click chemistry compatibility for fluorescent labeling; used in DNA tracking assays.

Key Biochemical Differences

Phosphorothioate vs. Boranophosphate: The sulfur atom in 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) confers nuclease resistance but may reduce polymerase incorporation efficiency compared to boranophosphate analogs, which exhibit higher thermal stability and improved enzymatic recognition .

Substitution Position :

  • Modifications at the 5-position (e.g., Cl in CldCTP) disrupt base-pairing and inhibit DNA replication, whereas 2-thio-dCTP alters base-pairing specificity without blocking polymerization .

Stereochemical Effects :

  • α-thiophosphates (e.g., Sp-dATPα-S) exist as diastereomers. The Sp configuration is preferentially incorporated by DNA polymerases, while the Rp isomer may inhibit enzymatic activity .

Research Findings

  • Enzymatic Incorporation: 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) is incorporated by Bst DNA polymerase at 60–70% efficiency compared to natural dCTP, with minimal chain termination . In contrast, boranophosphate analogs show ~90% incorporation efficiency but require specialized polymerases .
  • Nuclease Resistance :
    Phosphorothioate linkages in 2'-Deoxycytidine-5'-O-(1-thiotriphosphate) protect DNA from exonuclease cleavage, enabling isothermal amplification techniques like SDA . This property is absent in unmodified dCTP .

  • Thermodynamic Stability : 2-thio-dCTP increases duplex stability by 1–2°C per modification due to enhanced base stacking, whereas 5-Cl-dCTP destabilizes DNA by disrupting Watson-Crick pairing .

Properties

IUPAC Name

[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O12P3S/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(22-8)4-21-27(20,28)24-26(18,19)23-25(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,28)(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYOGVVSAABFCZ-JURLQNGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O12P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64145-29-5
Record name Deoxycytidine thiotriphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064145295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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